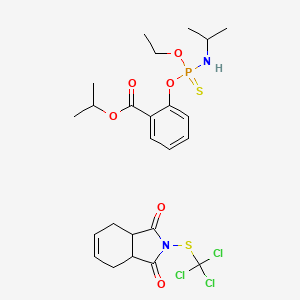
Oftanol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oftanol C is a chemical compound primarily recognized for its use as an insecticide. It is a brand name for the compound isofenphos, which has been utilized in various formulations for turf and ornamental applications. Isofenphos is known for its effectiveness in controlling a wide range of soil-dwelling insects, making it a valuable tool in agricultural and turf management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isofenphos is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of phosphorus trichloride with an alcohol to form a phosphite ester. This intermediate is then reacted with an appropriate amine to produce the final isofenphos compound. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of isofenphos involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The industrial production methods are designed to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Isofenphos undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert isofenphos into different reduced forms.
Substitution: Isofenphos can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isofenphos can produce various phosphoric acid derivatives, while reduction can yield different phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Isofenphos has been extensively studied for its applications in various fields:
Chemistry: Isofenphos is used as a model compound in studies of organophosphorus chemistry.
Biology: Research has focused on the effects of isofenphos on insect physiology and its potential as a biological control agent.
Medicine: Studies have explored the potential use of isofenphos derivatives in developing new pharmaceuticals.
Industry: Isofenphos is widely used in the agricultural industry for pest control, particularly in turf and ornamental plant management.
Wirkmechanismus
Isofenphos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, isofenphos disrupts nerve signal transmission, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Used for similar applications but differs in its chemical structure and toxicity profile.
Malathion: A widely used insecticide with a different safety and environmental impact profile.
Uniqueness
Isofenphos is unique in its longer residual life compared to other insecticides, making it effective for extended periods after application. This characteristic makes it a preferred choice for managing persistent insect infestations in turf and ornamental plants.
Eigenschaften
CAS-Nummer |
74725-95-4 |
|---|---|
Molekularformel |
C24H32Cl3N2O6PS2 |
Molekulargewicht |
646.0 g/mol |
IUPAC-Name |
propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate;2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H24NO4PS.C9H8Cl3NO2S/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5;10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h7-12H,6H2,1-5H3,(H,16,22);1-2,5-6H,3-4H2 |
InChI-Schlüssel |
OWMVJPNBKLYFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C.C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


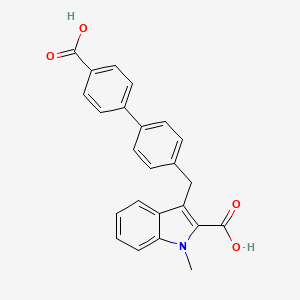


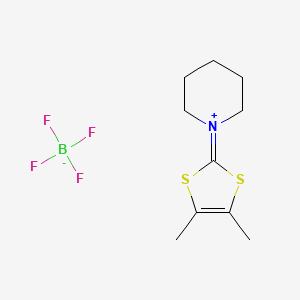
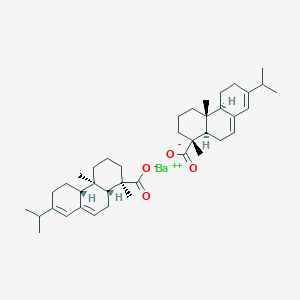
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

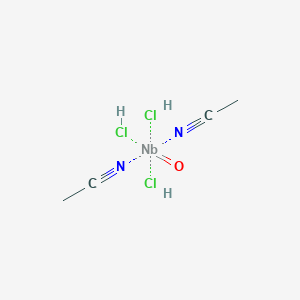
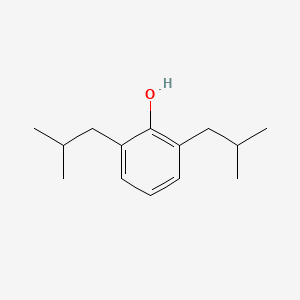
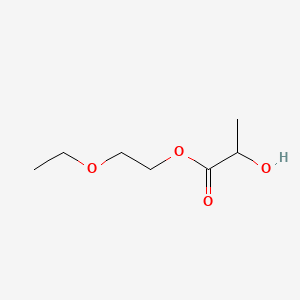
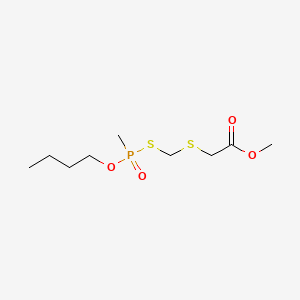


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
